molecular formula C14H20FN3O3S B2663334 4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine CAS No. 712345-40-9

4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine

Cat. No.: B2663334
CAS No.: 712345-40-9
M. Wt: 329.39
InChI Key: AERJCROLTQNHBV-UHFFFAOYSA-N
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Description

4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group attached to a morpholine ring

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.

    Biology: The compound can be used in biological assays to study its effects on cellular processes.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The related compound FPMINT is known to inhibit ENTs, and it is more selective to ENT2 than to ENT1 . The exact mechanism of action for “4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine” is not available in the retrieved data.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-fluorophenyl group. This can be achieved through nucleophilic substitution reactions involving 2-fluorobenzyl chloride and piperazine.

    Sulfonylation: The resulting 2-fluorophenylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Morpholine Attachment: Finally, the sulfonylated piperazine is reacted with morpholine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the sulfonyl and morpholine groups.

    4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: Contains a piperazine and morpholine ring but with different substituents.

Uniqueness

4-{[4-(2-fluorophenyl)piperazin-1-yl]s

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c15-13-3-1-2-4-14(13)16-5-7-17(8-6-16)22(19,20)18-9-11-21-12-10-18/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERJCROLTQNHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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